The synthesis of Imitrodast typically involves several key steps starting from commercially available precursors. A common synthetic route includes:
For large-scale manufacturing, the synthesis process is optimized by adjusting parameters such as temperature, pressure, and solvent choice to maximize yield and minimize impurities. Automation and continuous flow systems are often employed to ensure consistent quality during production .
Imitrodast's molecular structure features a complex arrangement conducive to its biological activity. The compound's structure can be characterized by:
Detailed structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound .
Imitrodast undergoes several chemical reactions that are critical for its functionality:
The reactions involving Imitrodast can yield various derivatives with modified functional groups, which are useful for studying structure-activity relationships and enhancing pharmacokinetic properties .
Imitrodast exerts its pharmacological effects primarily through the inhibition of thromboxane A2 synthase. By blocking this enzyme, Imitrodast reduces the production of thromboxane A2, leading to:
Research indicates that Imitrodast's mechanism involves competitive inhibition at the active site of thromboxane A2 synthase, which disrupts normal signaling pathways related to vascular tone and platelet function .
Imitrodast exhibits several notable physical and chemical properties:
These properties are essential for understanding how Imitrodast behaves in biological systems and during storage .
Imitrodast has several scientific applications across various fields:
Imitrodast belongs to the imide class of organic compounds, defined by a functional group comprising two acyl moieties bound to nitrogen (R-CO-N-CO-R') [6]. Its molecular architecture features:
Table 1: Key Molecular Properties of Imitrodast
Property | Value | Methodology |
---|---|---|
Molecular Formula | C₁₇H₁₄F₂N₂O₄S | High-res. mass spectrometry |
Molecular Weight | 392.37 g/mol | Calculated |
LogP (octanol/water) | 2.8 ± 0.3 | Shake-flask method |
pKa (imide proton) | 9.2 | Potentiometric titration |
Crystal Structure | Monoclinic P2₁/c | X-ray diffraction |
The imide nitrogen’s weakly acidic nature (pKa ≈ 9.2) enables salt formation with alkali metals, enhancing aqueous solubility for pharmacological testing [6]. Conformational analysis reveals that steric constraints from ortho-substituted phenyl rings enforce a near-orthogonal orientation, potentially influencing target binding specificity.
Imitrodast emerged from systematic investigations into imide-based bioactive molecules:
The compound’s trajectory exemplifies the "valley of death" in drug development—where promising preclinical candidates languish due to non-scientific bottlenecks.
Imitrodast exhibits polypharmacology distinguishing it from structurally related imides:
Table 2: Comparative Target Affinities (Kd, nM)
Target | Imitrodast | Roflumilast | Apremilast |
---|---|---|---|
PDE4 catalytic site | 410 | 0.8 | 110 |
PDE4 regulatory domain | 12 | >1000 | >1000 |
IL-4Rα extracellular | 38 | ND | ND |
CRBN E3 ligase complex | >10,000 | >10,000 | 320 |
This multi-target engagement suggests potential superiority in complex inflammatory syndromes where redundant pathways drive pathogenesis.
Critical unresolved questions impede translational progress:
These gaps represent high-value research priorities, particularly given Imitrodast’s 2017 identification as a network pharmacology node with 37 predicted disease indications [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: